1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole is a compound that features a unique combination of a pyrrole ring and a dioxaphosphinan moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both phosphorus and nitrogen atoms in its structure allows for diverse chemical reactivity and potential utility in catalysis and material science.
Vorbereitungsmethoden
The synthesis of 1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a phosphorus-containing reagent, such as phosphorus oxychloride, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at reflux temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus moiety to different oxidation states.
Substitution: The compound can participate in substitution reactions where the phosphorus or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(1,3,2-Dioxaphosphinan-2-yl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole: This compound has a similar structure but with a different ring size, which can affect its reactivity and applications.
1-(4-Methyl-1,3,2-dioxaphosphinan-2-yl)-1H-pyrrole:
Hydroxy- and Amino-Phosphonates: These compounds share the phosphorus moiety but differ in their functional groups, leading to different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of a pyrrole ring and a dioxaphosphinan moiety, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
60197-06-0 |
---|---|
Molekularformel |
C7H10NO2P |
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
1-(1,3,2-dioxaphosphinan-2-yl)pyrrole |
InChI |
InChI=1S/C7H10NO2P/c1-2-5-8(4-1)11-9-6-3-7-10-11/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
FGALFHSJSACPBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(OC1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.